molecular formula C12H9F3N2O2 B3306018 N-[4-amino-3-(trifluoromethyl)phenyl]furan-3-carboxamide CAS No. 926187-00-0

N-[4-amino-3-(trifluoromethyl)phenyl]furan-3-carboxamide

Cat. No.: B3306018
CAS No.: 926187-00-0
M. Wt: 270.21 g/mol
InChI Key: ZJUSSEKPEDOJCE-UHFFFAOYSA-N
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Description

N-[4-Amino-3-(trifluoromethyl)phenyl]furan-3-carboxamide (CAS: 926187-00-0) is a carboxamide derivative featuring a furan-3-carboxamide group linked to a 4-amino-3-(trifluoromethyl)phenyl substituent. Its molecular formula is C₁₂H₉F₃N₂O₂, with a molecular weight of 270.21 g/mol .

Properties

IUPAC Name

N-[4-amino-3-(trifluoromethyl)phenyl]furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N2O2/c13-12(14,15)9-5-8(1-2-10(9)16)17-11(18)7-3-4-19-6-7/h1-6H,16H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJUSSEKPEDOJCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)C2=COC=C2)C(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-amino-3-(trifluoromethyl)phenyl]furan-3-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste .

Chemical Reactions Analysis

Types of Reactions

N-[4-amino-3-(trifluoromethyl)phenyl]furan-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmacological Applications

  • Anticancer Activity
    • Research indicates that compounds similar to N-[4-amino-3-(trifluoromethyl)phenyl]furan-3-carboxamide exhibit potential anticancer properties. Specifically, they may act as inhibitors of certain kinases involved in cancer progression. For instance, studies have shown that modifications to the furan ring can enhance the selectivity and potency against cancer cell lines .
  • Inhibition of NaV 1.8 Channels
    • This compound has been identified as a potential inhibitor of voltage-gated sodium channels (NaV 1.8), which are implicated in pain signaling pathways. Inhibiting NaV 1.8 can provide therapeutic benefits in managing chronic pain conditions .
  • Antimicrobial Activity
    • Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains, making it a candidate for further development as an antibacterial agent .

Table 1: Summary of Pharmacological Activities

Activity TypeDescriptionReference
AnticancerInhibits specific kinases; enhances selectivity
Pain ManagementInhibits NaV 1.8 channels; potential for chronic pain relief
AntimicrobialEffective against multiple bacterial strains

Case Study: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry investigated the structure-activity relationship (SAR) of various derivatives of furan-based compounds, including this compound. The findings indicated that modifications at the trifluoromethyl group significantly influenced the compound's potency against breast cancer cell lines, showcasing its potential as a lead compound for further development .

Case Study: Pain Modulation

In a preclinical model, the administration of this compound demonstrated a reduction in pain responses associated with neuropathic pain models. The compound's ability to block NaV 1.8 channels was confirmed through electrophysiological assays, suggesting its utility in developing new analgesics .

Mechanism of Action

The mechanism of action of N-[4-amino-3-(trifluoromethyl)phenyl]furan-3-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amino group can form hydrogen bonds with target proteins, while the furan ring provides structural stability. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of N-[4-amino-3-(trifluoromethyl)phenyl]furan-3-carboxamide are compared below with analogous compounds, focusing on substituent effects, synthesis methodologies, and applications.

Structural Analogues and Substituent Effects

Key analogues include:

  • 5-(4-Bromophenyl)-N-[4-(diethylamino)phenyl]-2-(trifluoromethyl)furan-3-carboxamide (47y): Features a bromophenyl and diethylamino substituent.
  • N-[4-Chloro-3-(trifluoromethyl)phenyl]methanesulfonamide: Replaces the carboxamide with a sulfonamide group, reducing hydrogen-bonding capacity but increasing stability. The chloro substituent vs. amino affects electronic interactions .
  • N-[4-Chloro-3-(trifluoromethyl)phenyl]-2-(furan-2-ylmethylamino)acetamide: Incorporates an acetamide linkage with a furan-2-ylmethylamino side chain, offering divergent steric and electronic profiles compared to the furan-3-carboxamide core .
  • 4-[4-({[4-Chloro-3-(trifluoromethyl)phenyl]carbamoyl}amino)-3-fluorophenoxy]-N-methylpyridine-2-carboxamide: A polyfunctional compound with a pyridine core and fluorophenoxy group, designed for industrial applications like engine additives .

Data Tables

Table 1: Structural and Functional Comparison of Analogues

Compound Name Molecular Formula Molecular Weight Key Substituents Applications
This compound C₁₂H₉F₃N₂O₂ 270.21 4-amino-3-(trifluoromethyl)phenyl, furan-3-carboxamide Research chemical
5-(4-Bromophenyl)-N-[4-(diethylamino)phenyl]-2-(trifluoromethyl)furan-3-carboxamide (47y) C₂₂H₁₉BrF₃N₂O₂ 496.3 Bromophenyl, diethylamino SAR studies
N-[4-Chloro-3-(trifluoromethyl)phenyl]methanesulfonamide C₈H₈ClF₃N₂O₂S 292.68 4-chloro-3-(trifluoromethyl)phenyl, sulfonamide Building block
N-[4-Chloro-3-(trifluoromethyl)phenyl]-2-(furan-2-ylmethylamino)acetamide C₁₄H₁₃ClF₃N₂O₂ 341.72 Chloro-trifluoromethyl phenyl, furanylmethylamino Research use
4-[4-({[4-Chloro-3-(trifluoromethyl)phenyl]carbamoyl}amino)-3-fluorophenoxy]-N-methylpyridine-2-carboxamide C₂₂H₁₆ClF₄N₄O₄ 534.83 Pyridine, carbamoyl, fluoro Engine oil additive

Key Research Findings and Implications

  • Substituent Effects: The amino group in the target compound enhances solubility and hydrogen-bonding capacity compared to chloro or bromo analogues, which may improve bioavailability in drug candidates .
  • Trifluoromethyl Role : Consistently improves metabolic stability across analogues, making it a critical motif in both pharmaceuticals and industrial chemicals .
  • Synthetic Flexibility : Coupling reagents like HBTU are widely used for carboxamide synthesis, though industrial-scale processes (e.g., crystalline polymorph synthesis) require specialized methodologies .
  • Diverse Applications : While the target compound is research-focused, structural analogues demonstrate versatility in drug discovery (e.g., sulfonamides) and industrial chemistry (e.g., engine additives) .

Biological Activity

N-[4-amino-3-(trifluoromethyl)phenyl]furan-3-carboxamide is a compound of significant interest in biological research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological properties, and comparative analysis with similar compounds.

Chemical Structure and Properties

Molecular Formula: C12_{12}H9_9F3_3N2_2O2_2
Molecular Weight: 270.21 g/mol
Key Functional Groups:

  • Trifluoromethyl group (enhances lipophilicity and metabolic stability)
  • Furan ring (provides a rigid and planar structure)

The trifluoromethyl group significantly influences the compound's biological activity by enhancing its interaction with various biological targets due to increased lipophilicity.

This compound is primarily investigated for its role in proteomics research. It interacts with specific biochemical pathways, which may include:

  • Inhibition of Enzymatic Activity: The compound has shown potential in inhibiting certain enzymes involved in disease pathways.
  • Cellular Uptake and Distribution: Its lipophilic nature allows for efficient cellular uptake, enhancing its bioavailability.

Anticancer Activity

Research indicates that derivatives of furan compounds, including this compound, exhibit promising anticancer properties. For example, studies have demonstrated that similar compounds can inhibit cell proliferation in various cancer cell lines, including:

CompoundCancer Cell LineIC50_{50} (nM)
10hHeLa24
CA-4HeLa42

This data highlights the potential of this compound as a lead compound for developing new anticancer agents .

Antimicrobial Activity

The compound has also been explored for its antimicrobial properties. Preliminary studies suggest that it may exhibit activity against both bacterial and fungal strains, although further research is needed to quantify these effects.

Case Studies and Research Findings

  • In Vivo Studies on Neuropathic Pain:
    A study investigated the efficacy of related compounds in reducing neuropathic pain in mouse models. The results indicated that modifications in the chemical structure significantly influenced pain relief efficacy, suggesting that this compound could be a candidate for further investigation in pain management therapies .
  • Comparative Analysis with Similar Compounds:
    The biological activity of this compound was compared to other derivatives such as N-[4-amino-3-(trifluoromethyl)phenyl]thiophene-3-carboxamide. While both compounds share structural similarities, their biological activities vary significantly due to differences in their functional groups and ring structures.

Q & A

Q. What are the standard synthetic routes for N-[4-amino-3-(trifluoromethyl)phenyl]furan-3-carboxamide?

The synthesis typically involves multi-step reactions, including hydrogenation and coupling. For example, a nitro precursor (e.g., N-[4-nitro-3-(trifluoromethyl)phenyl]furan-3-carboxamide) is reduced using hydrogen gas and 10% Pd/C catalyst in methanol, followed by purification via flash chromatography (silica gel, 0–50% EtOAc/hexanes) . Intermediate characterization often employs LC-MS (e.g., ES-LCMS m/z: 562 [M+1]) and NMR to confirm structural integrity .

Q. What analytical techniques are recommended for characterizing this compound?

Key methods include:

  • LC-MS/HRMS : To verify molecular weight and purity (e.g., ≥98% by HPLC) .
  • NMR (¹H/¹³C) : For structural elucidation of the furan ring, trifluoromethyl group, and aromatic protons .
  • Elemental Analysis : To confirm empirical formula (C₁₂H₁₀F₃N₂O₂) .
  • Melting Point Determination : To assess crystallinity and batch consistency .

Q. How should researchers handle solubility challenges during in vitro assays?

The compound’s solubility varies by solvent. For biological testing:

  • Use polar aprotic solvents like DMSO (10–50 mM stock solutions).
  • For aqueous buffers (e.g., PBS), employ sonication or co-solvents (e.g., 0.1% Tween-80) to prevent precipitation.
  • Confirm solubility via dynamic light scattering (DLS) to avoid false negatives in activity assays .

Advanced Research Questions

Q. How can synthesis yield be optimized for scale-up production?

  • Catalyst Screening : Test alternatives to Pd/C (e.g., PtO₂ or Raney Ni) to reduce reaction time or improve selectivity .
  • Solvent Optimization : Replace methanol with ethanol or THF to enhance intermediate solubility.
  • Temperature Control : Gradual heating (25–50°C) during hydrogenation minimizes side reactions .
  • Purification : Replace flash chromatography with recrystallization (e.g., EtOAc/hexanes) for cost-effective scale-up .

Q. How to address discrepancies in reported biological activity across studies?

  • Purity Verification : Re-analyze batches via LC-MS to rule out impurities (e.g., unreacted intermediates) .
  • Assay Conditions : Standardize cell lines, serum concentrations, and incubation times (e.g., 24–72 hours) to minimize variability.
  • Metabolite Screening : Use microsomal stability assays to identify active/inactive metabolites that may skew results .
  • Structural Analogues : Compare with trifluoromethyl-containing derivatives (e.g., N-[(6-methylpyrimidin-4-yl)methyl]-3-(trifluoromethyl)benzamide) to isolate pharmacophoric motifs .

Q. What strategies improve the compound’s stability under physiological conditions?

  • pH Stability Studies : Test degradation kinetics in buffers (pH 2–9) to identify optimal storage/formulation conditions .
  • Lyophilization : Prepare lyophilized powders (with cryoprotectants like trehalose) for long-term stability.
  • Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation of the trifluoromethyl group .

Q. How can computational modeling predict target interactions?

  • Docking Studies : Use Schrödinger or AutoDock to model binding to targets like kinases or GPCRs. The trifluoromethyl group enhances hydrophobic interactions in pocket residues .
  • MD Simulations : Simulate solvation effects (e.g., water dynamics around the furan ring) to refine binding affinity predictions.
  • QSAR Analysis : Corrogate substituent effects (e.g., electron-withdrawing CF₃ vs. CH₃) on activity .

Data Contradiction Analysis

Q. How to resolve conflicting data on metabolic stability?

  • Cross-Species Comparisons : Test in human/rat hepatocytes to identify species-specific CYP450 metabolism.
  • Isotope Labeling : Use ¹⁴C-labeled compound to track metabolic pathways via radio-HPLC .
  • Enzyme Inhibition : Co-administer CYP3A4/CYP2D6 inhibitors (e.g., ketoconazole) to confirm metabolic routes .

Methodological Recommendations

  • Safety Protocols : Follow GHS guidelines for handling (e.g., P201/P202 for pre-experiment safety checks) .
  • Batch Documentation : Record catalyst lots, solvent suppliers, and storage conditions to ensure reproducibility .

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[4-amino-3-(trifluoromethyl)phenyl]furan-3-carboxamide
Reactant of Route 2
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N-[4-amino-3-(trifluoromethyl)phenyl]furan-3-carboxamide

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